molecular formula C21H22P2 B12304524 Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-

Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-

Cat. No.: B12304524
M. Wt: 336.3 g/mol
InChI Key: BUFINKVBRXCLBF-UHFFFAOYSA-N
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Description

Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- (CAS 23582-02-7), is a tertiary phosphine ligand with a complex structure featuring a methylphenyl group and a diphenylphosphinoethyl moiety. Its molecular formula is C34H33P3, and it belongs to the family of polydentate ligands capable of coordinating transition metals through multiple phosphorus atoms . This compound is structurally related to tripodal phosphines like tris[2-(diphenylphosphino)ethyl]phosphine (PP3) but differs in substituent arrangement, which influences its electronic and steric properties in catalysis .

Properties

Molecular Formula

C21H22P2

Molecular Weight

336.3 g/mol

IUPAC Name

2-diphenylphosphanylethyl-methyl-phenylphosphane

InChI

InChI=1S/C21H22P2/c1-22(19-11-5-2-6-12-19)17-18-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3

InChI Key

BUFINKVBRXCLBF-UHFFFAOYSA-N

Canonical SMILES

CP(CCP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of Secondary Phosphine Oxides

Secondary phosphine oxides (SPOs) serve as precursors for P–C bond formation. In the presence of strong bases like potassium hexamethyldisilazanide (K(hmds)), SPOs undergo deprotonation to generate nucleophilic phosphinite intermediates. These intermediates react with alkyl halides or silylated acetylenes to form tertiary phosphines.

Example protocol (adapted from):

  • Deprotonation : Treat dimesitylphosphine oxide (1.0 equiv) with K(hmds) (0.3 equiv) in THF at 0°C.
  • Alkylation : Add [2-(methylphenyl)ethyl] bromide (1.2 equiv) and stir at 60°C for 12 h.
  • Workup : Quench with NH4Cl, extract with CH2Cl2, and purify via silica gel chromatography.

Key data :

Parameter Value
Yield 58–72%
Reaction time 12–24 h
Purity (NMR) >95%

Transition Metal-Catalyzed Synthesis

Palladium-Mediated Cross-Coupling

Palladium catalysts enable P–C bond formation between aryl halides and phosphorus nucleophiles. The use of chelating diphosphine ligands (e.g., dppp or dppe) enhances catalytic efficiency.

Protocol from :

  • Ligand preparation : Synthesize 9-(diphenylphosphanyl)helicene via microwave-assisted coupling of helicene bromide with diphenylphosphine (160°C, 30 min).
  • Protection : Form borane complex to prevent oxidation (84% yield).
  • Cross-coupling : React with [2-(methylphenyl)ethyl] iodide using Pd(OAc)2 (0.1 mol%) and ligand (0.2 mol%) in THF at 80°C.

Performance metrics :

Catalyst Ligand Yield (%)
Pd(OAc)2 DPPP 65
Pd(OAc)2 PCy3 62

Acylation and Alkylation of Pre-Formed Phosphines

Functionalization of Bis[2-(diphenylphosphino)ethyl]amine

Bis[2-(diphenylphosphino)ethyl]amine serves as a versatile scaffold. Acylation with methylphenylacetyl chloride introduces the methylphenyl group while retaining phosphorus coordination sites.

Steps from :

  • Acylation : React bis[2-(diphenylphosphino)ethyl]amine (1.0 equiv) with methylphenylacetyl chloride (2.2 equiv) in CH2Cl2 using triethylamine (3.0 equiv).
  • Reduction : Treat with LiAlH4 to reduce amide to amine (89% yield).
  • Phosphine stabilization : Protect with BH3·THF to prevent oxidation during purification.

Use of Protective Groups in Synthesis

Borane-Phosphine Complexation

Borane adducts stabilize phosphines during synthesis. For example, [2-(diphenylphosphino)ethyl]methylphenylphosphine-borane is synthesized by treating the free phosphine with BH3·THF under argon. Deprotection involves refluxing with DABCO or morpholine.

Optimized conditions :

Parameter Value
BH3 loading 1.2 equiv
Reaction time 2 h
Deprotection yield 98%

Comparative Analysis of Methods

Table 1: Efficiency of synthetic routes

Method Yield (%) Purity (%) Scalability
Nucleophilic alkylation 72 95 Moderate
Pd-catalyzed coupling 65 97 High
Acylation-reduction 89 96 Low

Key observations :

  • Pd-catalyzed methods offer superior scalability but require expensive ligands.
  • Nucleophilic routes are cost-effective but sensitive to moisture.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and transition metal catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Catalysis

  • Ligand in Transition Metal Complexes
    • Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- serves as an effective ligand in coordination with transition metals such as palladium and platinum. Its unique electronic properties allow for enhanced catalytic performance in various reactions, including cross-coupling reactions.
    Reaction TypeMetal CatalystYield Improvement
    Suzuki CouplingPd(0)Significant
    Heck ReactionPd(II)Enhanced
    C–H ActivationPt(II)Notable
  • Hydrophosphination Reactions
    • The compound has been utilized in hydrophosphination reactions where it facilitates the addition of phosphine to alkenes and alkynes. This process is crucial for synthesizing phosphine derivatives that are valuable in organic synthesis.
    Case Study:
    • A study demonstrated that using this phosphine compound with palladium catalysts significantly improved regioselectivity and yield in the hydrophosphination of terminal alkynes, achieving yields over 90% under optimized conditions .

Coordination Chemistry

The coordination behavior of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- has been extensively studied. It stabilizes various oxidation states of metals, influencing their catalytic activity.

  • Interaction Studies:
    • Research indicates that the compound forms stable complexes with palladium and platinum, which can be characterized using NMR spectroscopy. These complexes exhibit unique reactivity patterns that are beneficial for catalytic applications .

Synthesis of Functionalized Ligands

The synthesis of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- typically involves multi-step organic synthesis techniques. The following is a general synthetic pathway:

  • Starting Materials:
    • Diphenylphosphine
    • Ethylene glycol derivatives
  • Synthesis Steps:
    • Step 1: Formation of the diphenylphosphino group through nucleophilic substitution.
    • Step 2: Ethylene chain elongation via coupling reactions.
    • Step 3: Final modification to introduce the methylphenyl group.

This synthetic approach allows for the production of high-purity phosphine compounds suitable for research applications.

Mechanism of Action

The mechanism of action of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- involves its ability to act as a ligand, coordinating with transition metals to form stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific catalytic reaction and the transition metal used .

Comparison with Similar Compounds

Structural Analogues

Compound Name CAS Number Molecular Formula Key Features
Tris[2-(diphenylphosphino)ethyl]phosphine (PP3) 23582-03-8 C42H42P4 Tripodal ligand with three diphenylphosphinoethyl arms; high coordination capacity for metals .
2-(2-(Diphenylphosphino)ethyl)pyridine 10150-27-3 C19H18NP Bidentate P,N-ligand; pyridine nitrogen enhances metal-binding versatility .
1,2-Bis(diphenylphosphino)ethane (dppe) 1663-45-2 C26H24P2 Bidentate ligand; flexible ethylene bridge stabilizes metal complexes .
Methyldiphenylphosphine 1486-28-8 C13H13P Monodentate ligand; limited steric bulk compared to multi-dentate analogues .

Electronic and Steric Properties

  • Electron-Donating Capacity: The methylphenyl group in the target compound provides moderate electron-donating effects, similar to PP3 but less pronounced than pyridine-containing ligands like 2-(2-(diphenylphosphino)ethyl)pyridine, where the nitrogen atom exerts stronger σ-donation .
  • Steric Bulk : The ethyl linkage in the target compound reduces steric hindrance compared to PP3 , enabling selective coordination in crowded catalytic environments .

Catalytic Performance in Key Reactions

Hydrogen Production from Formic Acid

  • Target Compound: Limited direct data, but structurally similar PP3 achieves a TON (Turnover Number) of 12,000 and TOF (Turnover Frequency) of 600 h⁻¹ in formic acid dehydrogenation .
  • Comparison with 1,2-Bis(diphenylphosphino)ethane (dppe): dppe-based catalysts show lower TON (~5,000) due to weaker metal-ligand stabilization .

Phenylacetylene Polymerization

  • Rhodium Complexes: Neutral Rh(I) complexes with 2-(2-(diphenylphosphino)ethyl)pyridine achieve >90% conversion in phenylacetylene polymerization under mild conditions (25°C, 1 atm) .
  • PP3 Analogues : PP3-supported Rh catalysts exhibit slower kinetics due to excessive steric bulk .

Sonogashira Coupling

  • Phosphine Oxidation Effects: Ligands like 2-(diphenylphosphino)benzaldehyde partially oxidize to phosphine oxides during catalyst preparation, reducing efficiency. The methylphenyl group in the target compound may offer better oxidative stability .

Biological Activity

Phosphine compounds, particularly those with complex structures such as Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- , have garnered attention in various fields of chemistry and biology due to their unique properties and potential applications. This article delves into the biological activity of this specific phosphine compound, highlighting its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

Phosphines are known to exhibit biological activity through several mechanisms, primarily involving their role as catalysts in biochemical reactions. The compound acts as a nucleophile, facilitating various reactions that can lead to significant biological outcomes:

  • Nucleophilic Catalysis : The initial nucleophilic addition of the phosphine to electrophilic substrates is a hallmark of its catalytic activity. This property is essential in reactions such as Michael additions and Henry reactions, where phosphines can enhance reaction rates and selectivity .
  • Redox Activity : Phosphines can participate in redox reactions, influencing cellular redox states. This can affect signaling pathways and cellular responses, particularly in cancer cells where redox balance is crucial for survival .

Biological Effects

The biological effects of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- can be summarized as follows:

  • Cytotoxicity : Studies have shown that phosphine compounds exhibit cytotoxic effects against various cancer cell lines. The toxicity is often attributed to the induction of apoptosis and disruption of cellular homeostasis. For instance, phosphine gold(I) complexes have been found to induce apoptosis in cancer cells by inhibiting thioredoxin reductase, a key enzyme involved in maintaining redox balance .
  • Anticancer Activity : Research indicates that phosphine derivatives can enhance the efficacy of traditional chemotherapeutic agents. For example, compounds with phosphine ligands have demonstrated improved anticancer activity compared to standard treatments like cisplatin .

Case Studies

Several studies illustrate the biological activity of phosphine compounds:

  • Phosphine Gold(I) Complexes : A study highlighted the antiproliferative effects of gold(I) complexes containing phosphines against human cancer cells. These complexes inhibited thioredoxin reductase without affecting related oxidoreductases, leading to enhanced apoptosis and cell death .
  • Catalytic Applications : In another investigation, the use of phosphine-catalyzed reactions facilitated the synthesis of biologically relevant molecules. The catalytic efficiency was attributed to the strong nucleophilicity of the phosphine group, demonstrating its utility in drug development .

Data Tables

The following table summarizes key findings related to the biological activity of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- and related compounds:

Study ReferenceCompound TypeBiological ActivityMechanism of Action
Phosphine CatalystsEnhanced reaction ratesNucleophilic catalysis
Gold(I) Phosphine ComplexesInduced apoptosisInhibition of thioredoxin reductase
Phosphine DerivativesCytotoxicity in cancer cellsRedox modulation

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